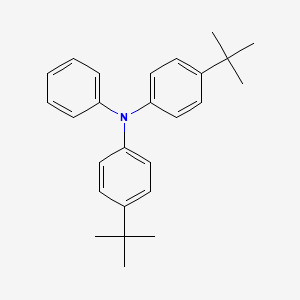
3-Methoxy-5-methyl-2-pyrazinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-methyl-2-pyrazinemethanamine is an organic compound with the molecular formula C7H11N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-pyrazinemethanamine typically involves the reaction of 3-methoxy-5-methylpyrazine with an appropriate amine source. One common method is the reductive amination of 3-methoxy-5-methylpyrazine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Methoxy-5-methyl-2-pyrazinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the pyrazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
科学的研究の応用
3-Methoxy-5-methyl-2-pyrazinemethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinemethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3-Methoxy-5-methylpyrazin-2-amine
- 3-Methoxy-5-methylpyrazine
- 2-Methoxy-5-methylpyrazine
Uniqueness
3-Methoxy-5-methyl-2-pyrazinemethanamine is unique due to the presence of both methoxy and methyl groups on the pyrazine ring, as well as the methanamine functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications .
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(3-methoxy-5-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,3,8H2,1-2H3 |
InChIキー |
JRGLQRNVKCSURZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)





